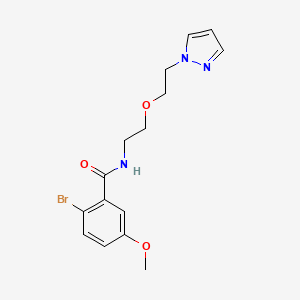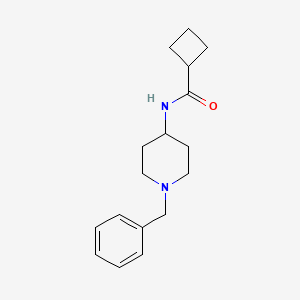amino}propanoate CAS No. 24164-72-5](/img/structure/B2482823.png)
Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is a chemical compound of significant interest in organic synthesis and medicinal chemistry. This compound serves as a precursor or an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structural complexity and functionality allow for diverse chemical transformations, making it a valuable tool for chemists.
Synthesis Analysis
The synthesis of related compounds involves efficient, racemization-free methods, providing excellent yields for alpha-amino acids and derivatives. Notably, methods like N-phthaloylation using new reagents have been developed for amino acids and peptide derivatives, highlighting advancements in synthesis techniques (Casimir, Guichard, & Briand, 2002). Additionally, tandem oxidative aminocarbonylation-cyclization processes have been explored for the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showing the versatility of palladium-catalyzed reactions (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate has been elucidated through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction analysis. These studies provide insights into the configuration and conformation of the molecules, aiding in the understanding of their chemical behavior (Hachama et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate and related compounds includes a broad range of transformations, such as Michael additions and Diels–Alder reactions. These reactions facilitate the synthesis of new cyclopropyl-containing amino acids and demonstrate the compound's versatility as a building block for organic synthesis (Limbach et al., 2009).
Physical Properties Analysis
The physical properties of compounds in this category, such as solubility, melting point, and crystalline structure, are critical for their application in synthesis. Detailed studies on polymorphic forms and crystal structure provide valuable information for optimizing synthesis and storage conditions (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to the utility of methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate in organic synthesis. Investigations into the mechanisms of reactions catalyzed by related compounds reveal the influence of structural features on catalytic activity, offering insights into designing more efficient synthesis routes (Hadžović et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Utilization in Peptide Research
- Peptide Synthesis : Methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a variant of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate, has been synthesized and used as a building block for model peptides. This demonstrates its utility in peptide research (Breitenmoser et al., 2001).
Chemical Structure Analysis
- Structural Studies : Detailed structural studies of related compounds, such as dabigatran etexilate tetrahydrate, have been conducted, which involve understanding the crystal structure and molecular interactions of these compounds (Liu et al., 2012).
Advanced Synthesis Methods
- Novel Synthesis Techniques : Researchers have developed efficient stereoselective synthesis methods for variants of Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate. These methods focus on creating these compounds with high precision and stereoselectivity, which is crucial in pharmaceutical and chemical research (Zhong et al., 1999).
Application in Organic Chemistry
- Chemical Modification and Protection : The compound and its derivatives are used in the N-phthaloylation of amino acids and peptide derivatives. This highlights its role in protecting groups and modifications in organic synthesis (Casimir et al., 2002).
Exploration of Physical Properties
- Fluorescence and Structural Properties : Studies have been conducted on the synthesis of derivatives like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate to understand their structural and fluorescence properties (Memeo et al., 2014).
Corrosion Inhibition Research
- Corrosion Inhibition : A derivative, methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, was synthesized and tested as a corrosion inhibitor for carbon steel, demonstrating its potential application in industrial settings (Hachama et al., 2016).
Role in Biosynthesis
- Biosynthesis Intermediates : The compound has been studied as an intermediate in the biosynthesis of essential compounds like Biotin, showcasing its importance in biochemical pathways (Qin et al., 2014).
Eigenschaften
IUPAC Name |
methyl (2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCUYKUGGKLIL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)
![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)
![4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
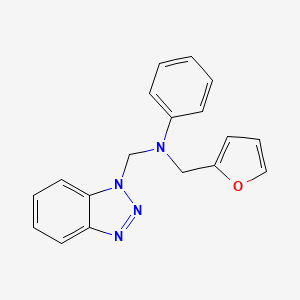
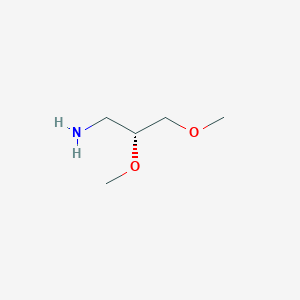
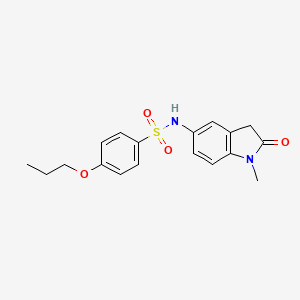
![Ethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B2482756.png)
![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)


